3H-Imidazo[4,5-b]pyridine, 2-(2-chlorobenzylthio)-
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the reaction of 2-chloro-3-nitropyridine with substituted primary amines in a tandem sequence. This is followed by in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes . The reaction is often carried out in a green solvent such as a mixture of water and isopropanol, which provides a clean and efficient synthesis pathway .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally benign solvents and efficient reaction conditions, as described above, are likely to be adopted for large-scale synthesis to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole derivatives: These compounds also possess a heterocyclic ring system and are known for their diverse biological activities.
Uniqueness
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H10ClN3S |
---|---|
Molecular Weight |
275.76 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10ClN3S/c14-10-5-2-1-4-9(10)8-18-13-16-11-6-3-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) |
InChI Key |
XHVXHCNZEIWUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=CC=N3)Cl |
Origin of Product |
United States |
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